Homoanatoxin

Description

Structure

3D Structure

Properties

CAS No. |

142926-86-1 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]propan-1-one |

InChI |

InChI=1S/C11H17NO/c1-2-11(13)9-5-3-4-8-6-7-10(9)12-8/h5,8,10,12H,2-4,6-7H2,1H3/t8-,10-/m1/s1 |

InChI Key |

VVMQRZZXKNDPOT-PSASIEDQSA-N |

SMILES |

CCC(=O)C1=CCCC2CCC1N2 |

Isomeric SMILES |

CCC(=O)C1=CCC[C@@H]2CC[C@H]1N2 |

Canonical SMILES |

CCC(=O)C1=CCCC2CCC1N2 |

Synonyms |

2-(propan-1-oxo-1-yl)-9-azabicyclo(4.2.1)non-2-ene homoanatoxin HomoAnTx |

Origin of Product |

United States |

Foundational & Exploratory

homoanatoxin discovery and isolation history

An in-depth guide to the discovery, isolation, and scientific history of homoanatoxin-a, a potent neurotoxin. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its origins, biological activity, and the methodologies used for its study.

Discovery and History

This compound-a, a potent neurotoxic alkaloid, has a unique history that intertwines chemical synthesis with natural product discovery. Unlike many toxins that are first isolated from their natural source, this compound-a was first described as a synthetic analogue of the well-known cyanotoxin, anatoxin-a.[1][2] Chemists synthesized this homologue by extending the side-chain of anatoxin-a by one methylene unit, from a methyl to an ethyl ketone.[2] This synthetic work was initially aimed at creating novel radiolabelled ligands to study nicotinic acetylcholine receptors (nAChRs).[2]

Subsequent to its chemical synthesis and characterization, this compound-a was discovered as a naturally occurring compound.[1] It was isolated from the cyanobacterium Oscillatoria formosa.[1] Since then, it has been identified in other cyanobacteria, including Raphidiopsis mediterranea, where it is often the major toxin component, sometimes co-occurring with anatoxin-a.[1][3] Various strains of Phormidium and other Oscillatoria species have also been identified as producers of this compound-a.[4][5][6] The biosynthesis of both anatoxin-a and this compound-a involves a polyketide synthase pathway encoded by the ana gene cluster.[7][8][9] The methyl group at the C-12 position in this compound-a is derived from S-methylmethionine.[1][10]

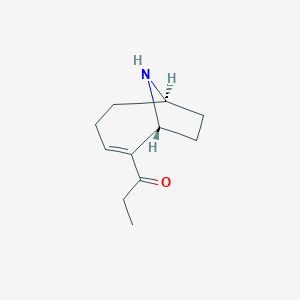

Chemical Structure

This compound-a is a bicyclic secondary amine with the systematic name 2-(propan-1-oxo-1-yl)-9-azabicyclo[4.2.1]non-2-ene.[2] It is a structural analogue of anatoxin-a, differing by an additional methylene group in the acyl side chain.[2][11][12]

Mechanism of Action and Biological Activity

Similar to anatoxin-a, this compound-a is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are crucial for nerve-muscle communication.[1][2][13][14] It binds to these receptors, mimicking the action of the neurotransmitter acetylcholine.[12][15] This binding opens the ion channels of the receptors, leading to an influx of sodium ions and causing depolarization of the postsynaptic membrane.[15] The irreversible binding of this compound-a leads to continuous stimulation of the muscle, resulting in muscle contraction, followed by desensitization and paralysis, ultimately leading to respiratory failure and death.[1][15] Its high affinity for nAChRs makes it a valuable tool in neuropharmacological research.[2]

Quantitative Data

The biological activity of this compound-a has been quantified through various assays, including receptor binding and functional assays. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding Affinity of this compound-a

| Receptor Subtype | Ligand | Ki (nM) | Source |

| Neuronal α4β2 nAChR | [3H]nicotine | 7.5 | [1][2] |

| Neuronal α7 nAChR | [125I]-α-bungarotoxin | 1100 | [1][2] |

| Torpedo nAChR | [125I]-α-bungarotoxin | 74 ± 0.9 x 10-8 M | [5][16] |

Table 2: Comparative Potency of this compound-a

| Assay | Comparison | Relative Potency | Source |

| Frog Muscle Contracture | vs. Carbamylcholine | 4 times more potent | [1][2] |

| Frog Muscle Contracture | vs. Anatoxin-a | 1/10th the activity | [1][2] |

Experimental Protocols

Isolation and Purification of this compound-a from Cyanobacteria

The following protocol is a composite of methods described for the isolation of this compound-a from cyanobacterial cultures such as Raphidiopsis mediterranea.[3][17]

1. Extraction:

- Lyophilized (freeze-dried) cyanobacterial cells are extracted with a solution of methanol-water (4:1, v/v).[3]

- The mixture is sonicated and centrifuged to separate the cellular debris.

- The supernatant is collected, and the extraction process is repeated on the pellet for exhaustive extraction.

2. Solid-Phase Extraction (SPE) Clean-up:

- The pooled supernatant is evaporated to remove methanol, and the remaining aqueous residue is loaded onto an octadecylsilanized (ODS) C18 SPE cartridge.[3]

- The cartridge is washed sequentially with water and 50% methanol/water to remove impurities.[3]

- The toxic fraction containing this compound-a is eluted with 20% methanol/water containing 0.1% trifluoroacetic acid (TFA).[3]

3. High-Performance Liquid Chromatography (HPLC) Purification:

- The eluted fraction from SPE is further purified by reversed-phase HPLC on an ODS column.[3]

- A mobile phase of methanol/water containing 0.05% TFA is used for isocratic or gradient elution.[3]

- Fractions are collected and monitored for the presence of this compound-a using UV detection at approximately 227 nm.[18]

4. Toxin Identification and Confirmation:

- The identity and purity of the isolated this compound-a are confirmed by comparing its retention time with an authentic standard.

- Further structural confirmation is achieved using mass spectrometry (MS), often coupled with gas chromatography (GC/MS) or liquid chromatography (LC-MS).[5][6][17]

Radioligand Binding Assay for nAChR Affinity

This protocol describes the determination of the binding affinity of this compound-a to nAChRs using a competitive binding assay.[2][5][16]

1. Membrane Preparation:

- Post-synaptic membrane fractions rich in nAChRs are prepared from a suitable source, such as the electric organ of Torpedo species or specific regions of the rat brain.[5][16]

2. Competitive Binding Assay:

- The membrane preparation is incubated with a specific radioligand (e.g., [3H]nicotine for neuronal α4β2 receptors or [125I]-α-bungarotoxin for muscle-type and α7 neuronal receptors) at a fixed concentration.[1][2]

- A range of concentrations of unlabeled this compound-a is added to compete with the radioligand for binding to the receptors.

- Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist or antagonist (e.g., nicotine or carbamylcholine).

3. Separation and Quantification:

- After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

- The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

4. Data Analysis:

- The concentration of this compound-a that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of this compound-a for the receptor.

Visualizations

Caption: Signaling pathway of this compound-a at the neuromuscular junction.

References

- 1. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a potent analogue of anatoxin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous production of this compound-a, anatoxin-a, and a new non-toxic 4-hydroxythis compound-a by the cyanobacterium Raphidiopsis mediterranea Skuja - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neurotoxins in axenic oscillatorian cyanobacteria: coexistence of anatoxin-a and this compound-a determined by ligand-binding assay and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different Genotypes of Anatoxin-Producing Cyanobacteria Coexist in the Tarn River, France - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anatoxin-a Synthetase Gene Cluster of the Cyanobacterium Anabaena sp. Strain 37 and Molecular Methods To Detect Potential Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of anatoxin-a and analogues (anatoxins) in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis and transformation of this compound-a in the cyanobacterium Raphidiopsis mediterranea Skuja and structures of three new homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Toxic Effects Produced by Anatoxin-a under Laboratory Conditions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anatoxin-a - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The first identification of the rare cyanobacterial toxin, this compound-a, in Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of anatoxin-a and this compound in blue—green algal extracts by high-performance liquid chromatography and gas chromatography—mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

The Ana Gene Cluster: A Technical Guide to Homoanatoxin-a Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ana gene cluster, the biosynthetic machinery responsible for the production of the potent neurotoxin homoanatoxin-a and its analogue, anatoxin-a, in various cyanobacterial species. This document details the genetic organization, biosynthetic pathway, and regulatory influences governing the production of these toxins. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to support research and development in this field.

Introduction to the ana Gene Cluster and this compound-a

Anatoxin-a and its derivative, this compound-a, are potent neurotoxins that act as agonists of nicotinic acetylcholine receptors, leading to neuromuscular blockade and, in severe cases, death by respiratory arrest.[1][2] These toxins are produced by a range of cyanobacteria, including species of Oscillatoria, Anabaena, Aphanizomenon, and Cylindrospermum.[3][4] The genetic blueprint for the biosynthesis of these neurotoxins is encoded within the ana gene cluster. The draft genome sequence of Oscillatoria sp. PCC 6506, a known producer of both anatoxin-a and this compound-a, has been instrumental in identifying and characterizing this gene cluster.

The ana gene cluster is a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. The core cluster typically spans approximately 29 kb and contains a series of genes designated anaA through anaG, often accompanied by additional open reading frames with putative roles in transport and regulation.[3][5] The organization of these genes can vary between different cyanobacterial genera, suggesting a degree of evolutionary divergence.[3]

Genetic Organization of the ana Gene Cluster

The core ana gene cluster contains genes encoding the enzymatic machinery required for the assembly of the anatoxin backbone. While the specific arrangement can differ, a conserved set of genes is typically present.

| Gene | Proposed Function |

| anaA | Thioesterase, likely involved in the release of the final product from the PKS/NRPS complex. |

| anaB | Prolyl-acyl carrier protein (ACP) oxidase, a flavoenzyme that oxidizes prolyl-ACP.[2][6] |

| anaC | Proline adenylation protein, responsible for the activation of proline, the starter unit for biosynthesis.[5] |

| anaD | Acyl carrier protein (ACP), to which the growing polyketide chain is tethered. |

| anaE | Polyketide synthase (PKS) module 1. |

| anaF | Polyketide synthase (PKS) module 2. |

| anaG | Polyketide synthase (PKS) module 3, which may contain a C-methyltransferase domain in this compound-a producers. |

| orf1 | Putative transporter protein.[5] |

In some species, additional genes such as anaH, anaI, and anaJ have been identified and are thought to be involved in transport and cyclization of the final molecule. Furthermore, in dihydroanatoxin-a producing strains like Cylindrospermum stagnale, an extra gene, anaK, encoding an F420-dependent oxidoreductase, is present.[2][6]

Quantitative Data on this compound-a Production

The production of this compound-a and its analogs can vary significantly between different cyanobacterial strains and under different environmental conditions. The following tables summarize reported production levels.

Table 1: this compound-a and Anatoxin-a Production in Selected Cyanobacterial Strains

| Cyanobacterial Strain | Toxin(s) Produced | Toxin Concentration (mg/kg dry weight) | Reference |

| Phormidium sp. (CYN112) | This compound-a, Anatoxin-a, Dihydroanatoxin-a | 2.21 - 211.88 (total anatoxins) | [7][8] |

| Raphidiopsis mediterranea Skuja | This compound-a, Anatoxin-a, 4-hydroxythis compound-a | 5700 (this compound-a), 400 (Anatoxin-a) | [9] |

| Oscillatoria sp. PCC 6506 | Primarily this compound-a | Not specified in searched results | [10] |

Biosynthesis of this compound-a

The biosynthesis of this compound-a is a multi-step enzymatic process that begins with the amino acid L-proline. The proposed pathway, reconstituted in vitro using purified enzymes, provides a clear picture of this intricate process.[2][6]

The key steps in the biosynthesis are as follows:

-

Initiation: L-proline is activated by the adenylation enzyme AnaC and loaded onto the acyl carrier protein (ACP) AnaD.

-

Oxidation: The prolyl-AnaD intermediate is then oxidized by the flavoenzyme AnaB to form a pyrroline-5-carboxyl-AnaD.

-

Elongation and Modification: The polyketide synthase modules (AnaE, AnaF, and AnaG) sequentially add and modify acetate units to the growing chain. For this compound-a, a C-methyltransferase domain within one of the PKS modules is responsible for the addition of a methyl group, with L-methionine serving as the methyl donor.

-

Cyclization and Release: The final steps involve the cyclization of the polyketide chain and the release of the anatoxin molecule from the enzyme complex, a process likely catalyzed by the thioesterase AnaA and a cyclase (AnaJ, where present).

Regulation of the ana Gene Cluster

The regulatory mechanisms controlling the expression of the ana gene cluster are not yet fully elucidated, and research in this area is ongoing.[1] However, evidence suggests the involvement of the global nitrogen regulator, NtcA. NtcA is a key transcriptional factor in cyanobacteria that controls the expression of genes involved in nitrogen assimilation and metabolism.[11][12][13][14] Putative NtcA binding sites have been identified in the promoter regions of genes within the ana cluster, suggesting that nitrogen availability may play a crucial role in regulating this compound-a production.[1] The activity of NtcA itself is often regulated by the cellular carbon-to-nitrogen balance, with the signal transducer PII and the metabolite 2-oxoglutarate playing key roles.

ana gene cluster.Experimental Protocols

This section provides an overview of key experimental protocols for the study of the ana gene cluster and this compound-a production. These are intended as a guide and may require optimization for specific strains and laboratory conditions.

Identification of Potential this compound-a Producers via PCR

This protocol outlines a method for the detection of the anaC gene, a conserved marker for anatoxin and this compound-a producing cyanobacteria.

1. DNA Extraction:

-

Harvest cyanobacterial cells from liquid culture or environmental samples by centrifugation.

-

Perform genomic DNA extraction using a commercial kit or a standard CTAB extraction protocol.

-

Assess DNA quality and quantity using spectrophotometry and agarose gel electrophoresis.

2. PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers targeting the anaC gene.

-

Primer Example (general for anaC):

-

Forward: 5'-GAAYGGNAAAGGNCAYACNATG-3'

-

Reverse: 5'-CCRTANGCYTTCTTYTCNGTRTT-3' (Note: Primer sequences may need to be optimized based on the target species.)

-

-

PCR Cycling Conditions (Example):

-

Initial denaturation: 95°C for 5 minutes.

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55°C for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 10 minutes.

-

3. Analysis of PCR Products:

-

Visualize PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the potential for anatoxin/homoanatoxin-a production.

-

For confirmation, the PCR product can be purified and sequenced.

Cloning and Expression of ana Genes

This protocol provides a general workflow for the heterologous expression of an ana gene (e.g., anaC) in E. coli.

1. Gene Amplification and Vector Preparation:

-

Amplify the target ana gene from cyanobacterial genomic DNA using PCR with primers that incorporate restriction sites compatible with the chosen expression vector (e.g., pET series).

-

Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

-

Purify the digested gene insert and vector using a gel extraction kit.

2. Ligation and Transformation:

-

Ligate the digested gene insert into the prepared expression vector using T4 DNA ligase.

-

Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

-

Select for positive transformants on antibiotic-containing agar plates.

3. Recombinant Protein Expression:

-

Isolate the recombinant plasmid from a positive clone and transform it into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow a liquid culture of the expression strain to mid-log phase (OD600 ≈ 0.6).

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

4. Protein Purification:

-

Harvest the cells by centrifugation and lyse them by sonication or French press.

-

Clarify the lysate by centrifugation.

-

If the recombinant protein has an affinity tag (e.g., His-tag), purify the protein from the soluble fraction using the appropriate affinity chromatography (e.g., Ni-NTA resin).

-

Elute the purified protein and assess its purity by SDS-PAGE.

Quantification of this compound-a by LC-MS/MS

This protocol provides a general method for the extraction and quantification of this compound-a from cyanobacterial biomass.

1. Toxin Extraction:

-

Lyophilize (freeze-dry) the cyanobacterial cell pellet.

-

Extract the toxins from the dried biomass using an appropriate solvent, such as methanol:water (80:20, v/v) with 0.1% formic acid.

-

Vortex the mixture vigorously and sonicate to ensure complete cell lysis.

-

Centrifuge the extract to pellet the cell debris and collect the supernatant.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transition for this compound-a (Example):

-

Precursor ion (Q1): m/z 180.1

-

Product ions (Q3): m/z 163.1, 145.1, 91.1 (specific transitions may vary depending on the instrument and optimization).

-

-

-

Quantification:

-

Prepare a calibration curve using a certified this compound-a standard.

-

Quantify the amount of this compound-a in the samples by comparing their peak areas to the calibration curve.

-

ana gene cluster.Future Directions and Conclusion

The study of the ana gene cluster and this compound-a production is a dynamic field with significant implications for public health, environmental monitoring, and drug discovery. While substantial progress has been made in elucidating the genetic basis and biosynthetic pathway of these potent neurotoxins, several areas warrant further investigation.

A key area for future research is the detailed kinetic characterization of the enzymes encoded by the ana gene cluster. Understanding the catalytic efficiencies and substrate specificities of these enzymes will provide a more complete picture of the biosynthetic process and may reveal potential targets for the development of inhibitors.

Furthermore, a deeper understanding of the regulatory networks that control the expression of the ana gene cluster is crucial for predicting and mitigating toxic cyanobacterial blooms. Elucidating the roles of global regulators like NtcA and identifying other transcription factors involved will be essential.

This technical guide provides a comprehensive overview of the current knowledge surrounding the ana gene cluster and this compound-a production. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working to understand and address the challenges posed by these fascinating and formidable natural products.

References

- 1. Impact of Environmental Factors on the Regulation of Cyanotoxin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of anatoxin-a and analogues (anatoxins) in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Anatoxin-a Synthetase Gene Cluster of the Cyanobacterium Anabaena sp. Strain 37 and Molecular Methods To Detect Potential Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous production of this compound-a, anatoxin-a, and a new non-toxic 4-hydroxythis compound-a by the cyanobacterium Raphidiopsis mediterranea Skuja - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anatoxin A | C10H15NO | CID 3034748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Role of NtcA, a cyanobacterial global nitrogen regulator, in the regulation of sucrose metabolism gene expression in Anabaena sp. PCC 7120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence for redox regulation of the transcription factor NtcA, acting both as an activator and a repressor, in the cyanobacterium Anabaena PCC 7120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NtcA, a global nitrogen regulator from the cyanobacterium Synechococcus that belongs to the Crp family of bacterial regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Homoanatoxin-Producing Cyanobacteria of the Genus Oscillatoria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoanatoxin-a, a potent neurotoxin, is a secondary metabolite produced by various cyanobacteria, notably species within the genus Oscillatoria. As a potent agonist of nicotinic acetylcholine receptors (nAChRs), this compound-a and its producing organisms are of significant interest to toxicologists, pharmacologists, and drug development professionals. This technical guide provides a comprehensive overview of this compound-a, focusing on the biology of producing Oscillatoria species, the biosynthesis of the toxin, its mechanism of action, and detailed experimental protocols for its study.

Introduction to this compound-a and Producing Organisms

This compound-a is a bicyclic secondary amine alkaloid, structurally similar to anatoxin-a, but with an additional methyl group.[1] This modification does not significantly diminish its neurotoxicity.[2] The primary producers of this compound-a are filamentous cyanobacteria belonging to the order Oscillatoriales. Several species of Oscillatoria have been identified as producers of anatoxins, including this compound-a.[3][4][5] These cyanobacteria are commonly found in benthic mats in freshwater environments.[2] The co-occurrence of anatoxin-a and this compound-a within the same strain has been reported, suggesting a closely related biosynthetic pathway.[1]

Table 1: this compound-a Producing Oscillatoria Species and Toxin Profile

| Species | Toxin(s) Produced | Reference(s) |

| Oscillatoria sp. PCC 6506 | Anatoxin-a, this compound-a | [3][6] |

| Oscillatoria sp. PCC 9029 | Anatoxin-a, this compound-a | [7] |

| Oscillatoria formosa NIVA CYA-92 | This compound-a | [7] |

| Oscillatoria sp. | Neurotoxins (unspecified) | [8] |

Biosynthesis of this compound-a

The biosynthesis of this compound-a is governed by the ana gene cluster, which encodes a series of enzymes responsible for the assembly of the toxin molecule. The pathway commences with the amino acid L-proline.[6] The biosynthesis involves a modular polyketide synthase (PKS) system.[3][6]

The key steps in the biosynthesis are as follows:

-

Initiation : L-proline is loaded onto an acyl carrier protein (ACP), AnaD, by the enzyme AnaC.[6]

-

Oxidation : The proline ring is then oxidized by a flavoenzyme, AnaB.[9]

-

Elongation and Modification : The modified proline starter unit is then passed through three PKS modules (AnaE, AnaF, and AnaG) which extend the carbon chain.[3][9] It is hypothesized that a methyltransferase domain, likely within the AnaG module, is responsible for the addition of the extra methyl group that distinguishes this compound-a from anatoxin-a.[10]

-

Cyclization and Release : The final steps involve cyclization to form the characteristic bicyclic structure and subsequent release from the enzyme complex.[6]

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

This compound-a exerts its potent neurotoxicity by acting as a strong agonist at nicotinic acetylcholine receptors (nAChRs).[9] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. This compound-a mimics the action of the endogenous neurotransmitter acetylcholine, binding to the receptor and causing the ion channel to open. This leads to an influx of cations, resulting in depolarization of the postsynaptic membrane and the generation of an action potential.

Unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, this compound-a is resistant to enzymatic hydrolysis. This leads to persistent activation of nAChRs, causing a state of continuous neuronal firing. The sustained depolarization ultimately leads to receptor desensitization and a neuromuscular blockade, resulting in muscle paralysis and, at high doses, respiratory failure.[11]

Quantitative Toxicological Data

The toxicity of this compound-a is comparable to that of anatoxin-a. The primary route of exposure in animal poisonings is oral ingestion of contaminated water or benthic cyanobacterial mats.

Table 2: Acute Toxicity of this compound-a and Related Compounds

| Toxin | Animal Model | Route of Administration | LD50 | Reference(s) |

| This compound-a | Mouse | Intraperitoneal (i.p.) | 250 µg/kg | [2][12] |

| Anatoxin-a | Mouse | Intraperitoneal (i.p.) | 200-250 µg/kg | [2] |

| Anatoxin-a | Mouse | Oral (gavage) | 10.6 - 13.3 mg/kg | [13][14] |

| Dihydroanatoxin-a | Mouse | Intraperitoneal (i.p.) | 2 mg/kg | [2] |

Table 3: Reported Toxin Content in Cyanobacterial Cultures

| Species | Toxin(s) | Toxin Concentration | Reference(s) |

| Phormidium strains | Total anatoxins | 2.21 to 211.88 mg/kg (freeze-dried weight) | [2] |

| Raphidiopsis mediterranea | This compound-a | 0.57% of dry cell-weight | [1] |

| Raphidiopsis mediterranea | Anatoxin-a | 0.04% of dry cell-weight | [1] |

| Anabaena sp. LEGE X-002 | Anatoxin-a | 203.8 µg/mg biomass | [15] |

| Oscillatoria bloom material | Anatoxin-a | ~0.8 mg/g (lyophilized extract) | [4] |

Detailed Experimental Protocols

Isolation and Culture of Oscillatoria spp.

Objective: To establish and maintain axenic (pure) cultures of filamentous cyanobacteria like Oscillatoria.

Materials:

-

Water sample containing Oscillatoria

-

Sterile Z8 or BG-11 medium (see Appendix for recipes)

-

Sterile petri dishes with 1.5% agar-solidified medium

-

Sterile micropipettes or wire loops

-

Microscope

-

Incubator with controlled lighting (e.g., 20-25°C, 16:8 light:dark cycle)

-

Optional: Antibiotic cocktail (e.g., penicillin)

Protocol:

-

Enrichment: Inoculate a small amount of the environmental sample into a flask of sterile liquid medium. Incubate under appropriate light and temperature conditions for 1-2 weeks to enrich for cyanobacteria.

-

Isolation by Streaking: Aseptically streak a loopful of the enriched culture onto the surface of an agar plate.

-

Isolation by Micropipetting: Under a microscope, identify and pick single, healthy-looking filaments of Oscillatoria using a sterile micropipette. Transfer the filament to a fresh agar plate or a small volume of liquid medium.

-

Purification: Repeat the isolation process (streaking or micropipetting) several times to ensure the culture is unialgal (contains only one species of algae).

-

Obtaining Axenic Cultures: To remove contaminating bacteria, several methods can be employed:

-

Antibiotic Treatment: Briefly expose the unialgal culture to a low concentration of a broad-spectrum antibiotic. Note: This may affect the cyanobacteria, so optimization is required.

-

Washing and Centrifugation: For filamentous cyanobacteria, repeated washing and gentle centrifugation can help separate them from smaller bacteria.[16]

-

Phototaxis/Gliding Motility: Exploit the movement of some filamentous cyanobacteria towards a light source on an agar plate to separate them from non-motile bacteria.[17]

-

-

Culture Maintenance: Maintain axenic cultures in sterile liquid or on agar slants of the appropriate medium. Subculture regularly (e.g., every 4-6 weeks) to maintain viability. For long-term storage, cryopreservation methods can be employed.[18]

Toxin Extraction

Objective: To extract this compound-a from cyanobacterial biomass for subsequent analysis.

Materials:

-

Lyophilized or pelleted cyanobacterial cells

-

Methanol (MeOH)

-

Deionized water

-

0.1% Trifluoroacetic acid (TFA) in water

-

Sonicator

-

Centrifuge

-

Solid Phase Extraction (SPE) C18 cartridges

Protocol:

-

Cell Lysis: Resuspend a known weight of lyophilized cells or a cell pellet in an aqueous methanol solution (e.g., 75% MeOH in water).[15]

-

Sonicate the suspension on ice for several cycles (e.g., 3 cycles of 30 seconds) to lyse the cells.[15]

-

Centrifugation: Centrifuge the lysate at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet cell debris.[15]

-

Collection of Supernatant: Carefully collect the supernatant containing the extracted toxins.

-

Solid Phase Extraction (SPE) for Clean-up and Concentration: a. Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by deionized water.[19] b. Loading: Load the supernatant onto the conditioned cartridge. c. Washing: Wash the cartridge with deionized water to remove polar impurities. d. Elution: Elute the toxins from the cartridge using a suitable solvent, such as methanol containing a small amount of acid (e.g., 0.1% TFA).[1]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by HPLC-MS/MS

Objective: To separate, identify, and quantify this compound-a in an extracted sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

Typical HPLC Parameters: [15][20]

-

Mobile Phase A: Water with 0.05-0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.05-0.1% formic acid

-

Gradient: A typical gradient might start with a low percentage of B (e.g., 2%), ramp up to a higher percentage (e.g., 70-95%) to elute the toxin, hold for a few minutes, and then return to the initial conditions for re-equilibration.[15]

-

Flow Rate: 0.2 - 0.6 mL/min

-

Injection Volume: 5 - 20 µL

-

Column Temperature: 30-40°C

Typical MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound-a.

-

Precursor Ion (Q1): [M+H]+ for this compound-a = m/z 180.1

-

Product Ions (Q3): Common fragments include m/z 163.1, 145.1, and others resulting from the loss of neutral molecules.

-

-

Quantification: Generate a standard curve using certified reference standards of this compound-a to quantify the concentration in the sample.

Nicotinic Acetylcholine Receptor Binding Assay

Objective: To assess the bioactivity of samples containing this compound-a by measuring their ability to compete with a known ligand for binding to nAChRs.

Principle: This is a competitive binding assay where the toxin in a sample competes with a labeled ligand (e.g., biotinylated α-bungarotoxin) for binding to nAChRs immobilized on a microtiter plate. The amount of bound labeled ligand is inversely proportional to the amount of toxin in the sample.[11]

Materials:

-

Microtiter plates pre-coated with nAChR-rich membranes (e.g., from Torpedo electric organ)

-

This compound-a standards and extracted samples

-

Biotinylated α-bungarotoxin (labeled ligand)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., dilute sulfuric acid)

-

Wash buffer

-

Plate reader

Protocol (General Outline):

-

Sample/Standard Addition: Add standards or samples to the wells of the nAChR-coated plate.

-

Labeled Ligand Addition: Add the biotinylated α-bungarotoxin to all wells.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Washing: Wash the plate to remove unbound reagents.

-

Enzyme Conjugate Addition: Add the streptavidin-HRP conjugate, which will bind to the biotinylated α-bungarotoxin that is bound to the receptors.

-

Second Incubation and Washing: Incubate and then wash the plate to remove unbound enzyme conjugate.

-

Substrate Addition: Add the substrate solution. The HRP will catalyze a color change.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Read the absorbance of each well using a plate reader.

-

Data Analysis: Construct a standard curve and determine the concentration of this compound-a in the samples based on the degree of inhibition of the colorimetric signal.

Conclusion

This compound-a produced by Oscillatoria and other cyanobacteria represents a significant area of research due to its potent neurotoxicity and potential as a pharmacological tool. Understanding its biosynthesis, mechanism of action, and the methods for its reliable detection and quantification are crucial for both public health monitoring and for exploring its potential in drug development. The protocols and data presented in this guide offer a foundational resource for researchers in these fields.

Appendix: Media Recipes

Z8 Medium [15]

-

NaNO₃: 467 mg/L

-

Ca(NO₃)₂·4H₂O: 59 mg/L

-

K₂HPO₄: 31 mg/L

-

MgSO₄·7H₂O: 25 mg/L

-

Na₂CO₃: 21 mg/L

-

Fe-EDTA complex solution: 10 mL/L

-

Micronutrient solution: 0.08 mL/L

-

Adjust pH to ~7.4 before autoclaving.

BG-11 Medium

-

NaNO₃: 1.5 g/L

-

K₂HPO₄: 40 mg/L

-

MgSO₄·7H₂O: 75 mg/L

-

CaCl₂·2H₂O: 36 mg/L

-

Citric Acid: 6 mg/L

-

Ferric Ammonium Citrate: 6 mg/L

-

EDTA (disodium salt): 1 mg/L

-

Na₂CO₃: 20 mg/L

-

Trace Metal Solution: 1 mL/L

-

Adjust pH to 7.1 before autoclaving.

References

- 1. researchgate.net [researchgate.net]

- 2. Within-Mat Variability in Anatoxin-a and this compound-a Production among Benthic Phormidium (Cyanobacteria) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a polyketide synthase coding sequence specific for anatoxin-a-producing Oscillatoria cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence that biosynthesis of the neurotoxic alkaloids anatoxin-a and this compound-a in the cyanobacterium Oscillatoria PCC 6506 occurs on a modular polyketide synthase initiated by L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Methods for Anatoxin-a Determination: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencepress.mnhn.fr [sciencepress.mnhn.fr]

- 9. Biosynthesis of anatoxin-a and analogues (anatoxins) in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]

- 12. researchgate.net [researchgate.net]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. researchgate.net [researchgate.net]

- 15. Detection of Anatoxin-a and Three Analogs in Anabaena spp. Cultures: New Fluorescence Polarization Assay and Toxin Profile by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A strategy to obtain axenic cultures of Arthrospira spp. cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two Improved Methods for Obtaining Axenic Cultures of Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 20. Liquid chromatography–high-resolution tandem mass spectrometry of anatoxins, including new conjugates and reduction products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Analogs and Derivatives of Homoanatoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoanatoxin-a, a potent nicotinic acetylcholine receptor (nAChR) agonist, and its parent compound, anatoxin-a, are neurotoxins produced by various cyanobacteria. Their rigid bicyclic structure and high affinity for nAChRs have made them valuable pharmacological tools and scaffolds for the development of novel therapeutics targeting cholinergic systems. This technical guide provides a comprehensive overview of the natural analogs and synthetic derivatives of this compound-a, with a focus on their chemical diversity, structure-activity relationships, and the experimental methodologies used for their characterization. Quantitative data on their biological activity are summarized in detailed tables, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and the methods for their investigation.

Introduction

This compound-a, the ethyl ketone homolog of anatoxin-a, is a neurotoxin that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] These toxins are of significant interest to researchers and drug development professionals due to their high affinity and specificity for various nAChR subtypes, which are implicated in a range of neurological disorders. The rigid 9-azabicyclo[4.2.1]nonane core of these molecules provides a unique scaffold for probing the structure and function of nAChRs and for designing novel subtype-selective ligands.[1] This guide delves into the natural analogs of this compound-a, their synthetic derivatives, and the methodologies employed to evaluate their biological activity.

Naturally occurring this compound-a has been isolated from cyanobacteria such as Raphidiopsis mediterranea and Oscillatoria formosa.[3][4] Its biosynthesis involves a polyketide synthase pathway, with proline serving as the starter unit.[5] The simultaneous production of anatoxin-a and this compound-a by the same cyanobacterial strain has been reported, along with other derivatives like 4-hydroxythis compound-a.[6] The study of these natural products and their synthetic modifications is crucial for understanding the pharmacophore of nAChR agonists and for the development of potential therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[7]

Natural Analogs and Derivatives

The primary natural analog of this compound-a is anatoxin-a. Both compounds are potent nAChR agonists, with anatoxin-a often exhibiting slightly higher potency.[1][8] Several other natural and synthetic derivatives have been identified or synthesized, allowing for the exploration of structure-activity relationships (SAR).

Key Natural Analogs

-

Anatoxin-a: The methyl ketone analog of this compound-a. It is a potent agonist at both neuronal and muscle nAChRs.[1][8]

-

Dihydroanatoxin-a and Dihydrothis compound-a: Reduced forms of the parent toxins that are also produced by cyanobacteria and exhibit neurotoxicity.[9][10]

-

4-Hydroxythis compound-a: A naturally occurring derivative isolated from Raphidiopsis mediterranea. This compound was found to be non-toxic to mice at doses up to 2.0 mg/kg via intraperitoneal injection.[6]

Synthetic Derivatives and Structure-Activity Relationships

The synthesis of various this compound-a and anatoxin-a derivatives has been instrumental in elucidating the structural requirements for nAChR activity.[11] Key modifications and their effects on activity are summarized below:

-

N-Methylation: N-methylation of this compound-a results in a significant decrease in nicotinic activity, with the N-methylated version being over two orders of magnitude weaker in both functional and binding assays.[2] This highlights the importance of the secondary amine for potent agonist activity.

-

Side Chain Modifications: Alterations to the acyl side chain have a profound impact on potency and selectivity. The introduction of bulkier groups or modifications that alter the electronic properties of the carbonyl group generally lead to reduced activity.[12][13]

-

Ring Modifications: The bicyclic core is critical for high-affinity binding. Modifications to the ring system often result in a loss of potency.

Quantitative Biological Activity

The biological activity of this compound-a and its analogs is typically quantified by their binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes. These values are determined through a range of experimental assays, including radioligand binding, electrophysiology, and muscle contracture assays.

| Compound | nAChR Subtype | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| This compound-a | Neuronal (rat brain, [3H]nicotine binding) | Radioligand Binding | 7.5 | - | [2] |

| Neuronal (rat brain, [125I]α-bungarotoxin binding) | Radioligand Binding | 1100 | - | [2] | |

| Frog Muscle | Muscle Contracture | - | ~10x less potent than Anatoxin-a | [2] | |

| Anatoxin-a | α4β2 | 86Rb+ influx | - | 48 | [8] |

| α7 (Xenopus oocytes) | Electrophysiology | - | 580 | [8] | |

| Hippocampal Neurons | Electrophysiology | - | 3900 | [8] | |

| Torpedo electric tissue | Radioligand Binding | 54 | - | [14] | |

| N-Methyl this compound-a | Neuronal & Muscle | Binding & Functional | >100-fold weaker than this compound-a | >100-fold weaker than this compound-a | [2] |

| 4-Hydroxythis compound-a | - | Mouse Bioassay | - | Non-toxic up to 2.0 mg/kg (i.p.) | [6] |

Table 1: Quantitative Biological Activity of this compound-a and its Analogs. This table summarizes the reported binding affinities (Ki) and functional potencies (EC50) for key compounds at different nAChR subtypes.

Experimental Protocols

The characterization of this compound-a and its derivatives relies on a suite of specialized experimental techniques. Detailed methodologies for key assays are provided below.

Isolation and Purification of this compound-a from Raphidiopsis mediterranea

This protocol is based on the method described by Namikoshi et al. (2003).[6]

-

Extraction: Lyophilized cells of Raphidiopsis mediterranea are extracted with a methanol-water mixture (4:1, v/v).

-

Solvent Partitioning: The methanol is evaporated from the extract, and the remaining aqueous residue is applied to an octadecylsilanated (ODS) silica gel column or cartridge.

-

Column Chromatography (Cleanup): The ODS column is washed successively with water and 50% methanol in water to remove impurities.

-

Elution of Toxin Fraction: The fraction containing this compound-a is eluted with 20% methanol in water containing 0.1% trifluoroacetic acid (TFA).

-

High-Performance Liquid Chromatography (HPLC) Purification: The final purification is achieved by reversed-phase HPLC on an ODS column using an isocratic elution of methanol/water containing 0.05% TFA.

References

- 1. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous production of this compound-a, anatoxin-a, and a new non-toxic 4-hydroxythis compound-a by the cyanobacterium Raphidiopsis mediterranea Skuja - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]

- 6. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Nicotinic pharmacology of anatoxin analogs. II. Side chain structure-activity relationships at neuronal nicotinic ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of homoanatoxin and its related homotropane analogs, potent agonists of nicotinic acetylcholine receptors (nAChRs). This document synthesizes key quantitative data, details experimental methodologies for assessing the activity of these compounds, and visualizes the complex signaling pathways they modulate.

Introduction to this compound and Homotropanes

This compound is a potent neurotoxin that, along with its parent compound anatoxin-a, belongs to the homotropane class of alkaloids.[1][2] These compounds are characterized by a 9-azabicyclo[4.2.1]nonane ring system and are of significant interest to researchers due to their high affinity and potent agonist activity at nAChRs.[1] Their rigid structure makes them valuable tools for probing the structure and function of these receptors. This guide will focus on the pharmacological properties of this compound and compare them with anatoxin-a and other key synthetic homotropane derivatives like UB-165.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and related compounds at various nAChR subtypes.

Table 1: Binding Affinities (Ki) of Homotropanes and Related Compounds at Nicotinic Acetylcholine Receptor Subtypes

| Compound | nAChR Subtype | Radioligand | Ki (nM) | Source |

| This compound | Neuronal α4β2 | [³H]-Nicotine | 7.5 | [2] |

| Neuronal α7 | [¹²⁵I]-α-Bungarotoxin | 1100 | [2] | |

| Torpedo (muscle-type) | [¹²⁵I]-α-Bungarotoxin | 74 ± 9 | [3] | |

| (+)-Anatoxin-a | Neuronal α4β2 | [³H]-Nicotine | 1.25 ± 0.20 | [4] |

| Neuronal α7 | [¹²⁵I]-α-Bungarotoxin | 1840 ± 260 | [5] | |

| Torpedo (muscle-type) | [¹²⁵I]-α-Bungarotoxin | 54 ± 11 | [3] | |

| (±)-UB-165 | Neuronal α4β2 | [³H]-Nicotine | 0.27 ± 0.05 | [4][6] |

| Chicken α4β2 | [³H]-Epibatidine | 0.23 ± 0.03 | [4] | |

| Neuronal α7 | [¹²⁵I]-α-Bungarotoxin | 2790 ± 340 | [4] | |

| Human α3β4 | [³H]-Epibatidine | 20 ± 0.7 (IC50) | [4] | |

| Muscle (α1β1δε) | [¹²⁵I]-α-Bungarotoxin | 990 ± 240 | [4] | |

| N-Methyl-Homoanatoxin | Neuronal α4β2 | [³H]-Nicotine | >1000 | [2] |

Note: The asterisk () indicates that the exact subunit composition in native receptors may vary.*

Table 2: Functional Potency (EC50) of Homotropanes and Related Compounds

| Compound | Assay | Receptor Subtype | EC50 | Source |

| This compound | Frog Rectus Abdominis Muscle Contracture | Muscle-type nAChR | Potency: 0.1 x Anatoxin-a, 4 x Carbamylcholine | [2] |

| (+)-Anatoxin-a | [³H]-Dopamine Release (Rat Striatal Synaptosomes) | Presynaptic nAChRs | 134 nM | [5] |

| Rat Hippocampus, Thalamus, Frontal Cortex | Neuronal nAChRs | 0.13 - 0.23 µM | [7] | |

| (±)-UB-165 | [³H]-Dopamine Release (Rat Striatal Synaptosomes) | Presynaptic nAChRs | 88 nM | [5] |

| Recombinant Human nAChRs (Xenopus Oocytes) | α2β4 | 0.05 µM | [6] | |

| α3β2 | 3.9 µM | [6] | ||

| α3β4 | 0.27 µM | [6] | ||

| α4β4 | 0.05 µM | [6] | ||

| α7 | 6.9 µM | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological characterization of this compound and related compounds are provided below.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from rat brain tissue (e.g., cortex for α4β2*, hippocampus for α7) or from cell lines stably expressing the nAChR subtype of interest.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Nicotine or [³H]-Epibatidine for α4β2*, [¹²⁵I]-α-Bungarotoxin for α7).

-

Test Compound: this compound or other homotropane analogs.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine, epibatidine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Assay Incubation: In test tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Frog Rectus Abdominis Muscle Contracture Assay

Objective: To assess the functional agonist or antagonist activity and potency of a test compound on muscle-type nAChRs.

Materials:

-

Animal: Frog (species as per ethical guidelines).

-

Dissection Tools: Dissecting board, pins, scissors, forceps.

-

Organ Bath: A temperature-controlled chamber with an aeration system.

-

Physiological Salt Solution: Frog Ringer's solution.

-

Isotonic Transducer and Recording System: To measure and record muscle contractions.

-

Test Compound: this compound or other homotropane analogs.

-

Standard Agonist: Acetylcholine or Carbamylcholine.

Procedure:

-

Tissue Preparation: Humanely euthanize a frog and dissect out the rectus abdominis muscle.[8] Mount the muscle vertically in the organ bath containing aerated Frog Ringer's solution.[8] Attach one end of the muscle to a fixed point and the other to the isotonic transducer.

-

Equilibration: Allow the muscle to equilibrate for a set period (e.g., 30 minutes) under a constant resting tension, with regular changes of the Ringer's solution.[9]

-

Dose-Response Curve Generation:

-

Add increasing concentrations of the standard agonist (e.g., acetylcholine) to the organ bath in a cumulative or non-cumulative manner, recording the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue thoroughly between agonist applications to allow for recovery.

-

Repeat the process with the test compound to generate its dose-response curve.

-

-

Data Analysis: Plot the magnitude of the muscle contraction against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response). Compare the EC50 values of the test compound and the standard agonist to determine the relative potency.

Neurotransmitter Release Assay (e.g., [³H]-Dopamine Release)

Objective: To measure the ability of a test compound to evoke the release of a specific neurotransmitter from synaptosomes, indicating agonist activity at presynaptic nAChRs.

Materials:

-

Tissue Source: Rat striatum for dopamine release.

-

Radiolabeled Neurotransmitter: [³H]-Dopamine.

-

Perfusion System: Syringe pump and chambers for holding synaptosomes.

-

Test Compound: this compound or other homotropane analogs.

-

Scintillation Counter.

Procedure:

-

Synaptosome Preparation: Dissect the brain region of interest (e.g., striatum) and homogenize it in a suitable buffer. Prepare synaptosomes (resealed nerve terminals) by differential centrifugation.

-

Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with the radiolabeled neurotransmitter (e.g., [³H]-Dopamine) to allow for its uptake into the synaptic vesicles.

-

Perfusion: Place the loaded synaptosomes in a perfusion chamber and continuously wash them with buffer to remove extracellular radioactivity.

-

Stimulation: Switch to a buffer containing the test compound at various concentrations and collect the perfusate in fractions.

-

Quantification: Measure the radioactivity in the collected fractions and in the synaptosomes at the end of the experiment using a scintillation counter.

-

Data Analysis: Express the amount of released radioactivity as a percentage of the total radioactivity in the synaptosomes. Plot the percentage of release against the logarithm of the test compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound and related homotropanes, as well as a typical experimental workflow for their pharmacological characterization.

Caption: nAChR-mediated signaling cascade initiated by this compound.

Activation of nAChRs by this compound leads to a direct influx of cations, including Ca²⁺, and membrane depolarization.[10] This depolarization can subsequently activate voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular Ca²⁺.[10] The elevated intracellular Ca²⁺ can trigger calcium-induced calcium release (CICR) from the endoplasmic reticulum.[10] These calcium signals activate multiple downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which converge on transcription factors like CREB to regulate gene expression, influencing neuronal survival and plasticity.[11][12]

Caption: Workflow for pharmacological characterization of homotropanes.

The pharmacological evaluation of a novel homotropane analog typically begins with radioligand binding assays to determine its affinity for a panel of nAChR subtypes. This is followed by in vitro and cell-based functional assays to assess its efficacy and potency as an agonist or antagonist. Electrophysiological studies, such as patch-clamp recordings, provide detailed information on the compound's effects on ion channel gating. The collective data is then analyzed to establish a structure-activity relationship (SAR) and define the compound's overall pharmacological profile.

Structure-Activity Relationships

The pharmacological activity of homotropanes is highly sensitive to structural modifications. A key finding is that N-methylation of this compound leads to a dramatic decrease in its binding affinity and functional potency, with the N-methylated version being over two orders of magnitude weaker.[2] This suggests that the secondary amine is crucial for high-affinity binding to the nAChR. Further structure-activity relationship studies on related compounds like UB-165 have explored the impact of modifying the pyridine ring and other substituents, providing valuable insights for the design of novel nAChR ligands with improved subtype selectivity.[13]

Conclusion

This compound and its related homotropane analogs are potent and selective agonists of nicotinic acetylcholine receptors. Their rigid structures and high affinities make them invaluable pharmacological tools for studying nAChR function and for the development of novel therapeutics targeting these receptors. This technical guide provides a foundational understanding of their pharmacology, offering detailed data, experimental protocols, and visual representations of their mechanisms of action to aid researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: a potent analogue of anatoxin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxins in axenic oscillatorian cyanobacteria: coexistence of anatoxin-a and this compound-a determined by ligand-binding assay and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165 - PubMed [pubmed.ncbi.nlm.nih.gov]

Homoanatoxin in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of homoanatoxin-a (HMAN) in aqueous environments. As a potent neurotoxin and analogue of anatoxin-a (AN), understanding its behavior in solution is critical for toxicological studies, water treatment protocol development, and pharmaceutical research. Due to the limited availability of specific quantitative data for this compound, this guide leverages the extensive research conducted on anatoxin-a, its closest structural analogue, to provide a robust framework for its physicochemical properties.

Aqueous Solubility

Stability in Aqueous Solutions

The stability of this compound-a is expected to be governed by the same primary factors that influence anatoxin-a: pH, light (photolysis), and temperature . The degradation of these toxins leads to the formation of less toxic products, such as dihydro and epoxy derivatives.[6][7][8]

Influence of pH and Light

Photolysis, or degradation by sunlight, is the most significant pathway for the natural attenuation of anatoxins in aqueous environments.[9][10] This degradation is highly dependent on both pH and light intensity.[10] In alkaline conditions, which favor the uncharged form of the molecule, the toxin is more susceptible to degradation.[9][11] Conversely, it is most stable in acidic conditions (pH < 7).[12]

The following tables summarize key stability data for anatoxin-a, which serves as the best available model for this compound-a's behavior.

Table 1: Half-Life of Anatoxin-a under Various Light and pH Conditions

| Condition | pH | Half-Life (t½) | Source(s) |

| Sunlight | 8.0 - 9.0 | 1 - 2 hours | [10][11] |

| Natural Photoperiod | 8.0 - 10.0 | ~3.2 days | [4] |

| Absence of Sunlight | Not Specified | Several days to months | [10][11] |

| Low Light / < 20°C | 9.0 | ~5 days | [12] |

Influence of UV Irradiation and Advanced Oxidation

Engineered water treatment systems often employ ultraviolet (UV) irradiation and Advanced Oxidation Processes (AOPs) to eliminate cyanotoxins. Anatoxin-a is readily degraded by these methods, particularly through reactions with hydroxyl radicals (•OH).

Table 2: Degradation Kinetics of Anatoxin-a with UV and Advanced Oxidation Processes (AOPs)

| Treatment Process | Key Parameter | Value | Source(s) |

| UV-C/H₂O₂ | Second-order rate constant with •OH | (5.2 ± 0.3) x 10⁹ M⁻¹s⁻¹ | [13] |

| Medium Pressure UV | UV dose for 88% degradation (0.6 mg/L initial conc.) | 1285 mJ/cm² | [13] |

| Low Pressure UV / H₂O₂ | % Degradation (30 mg/L H₂O₂) at 200 mJ/cm² UV dose | >70% | [13] |

| UV-B Irradiation | % Degradation after 1 hour (pH 7.0) | 82% | [12] |

| UV-B Irradiation | % Degradation after 1 hour (pH 9.5) | 84% | [12] |

Experimental Protocols

Accurate determination of this compound stability and concentration relies on robust analytical methods. The following sections detail generalized protocols based on methodologies reported in the literature.

Protocol: Aqueous Stability Testing (Photodegradation)

This protocol outlines a typical workflow for assessing the stability of this compound-a under specific light and pH conditions.

-

Preparation of Toxin Stock Solution:

-

Accurately weigh a standard of this compound-a hydrochloride.

-

Dissolve in high-purity water (e.g., Milli-Q) to create a concentrated stock solution (e.g., 1 mg/mL). Store in the dark at ≤ 4°C.

-

-

Preparation of Experimental Solutions:

-

Prepare aqueous buffer solutions at desired pH values (e.g., pH 4, 7, 9) using appropriate buffer systems (e.g., acetate, phosphate, borate).

-

Spike the buffer solutions with the toxin stock solution to achieve the desired initial concentration (e.g., 10-100 µg/L).

-

-

Experimental Setup:

-

Transfer aliquots of the spiked solutions into UV-transparent vessels (e.g., quartz tubes).

-

Prepare parallel "dark" controls by wrapping identical vessels in aluminum foil.

-

Place the vessels in a temperature-controlled chamber under a calibrated light source (e.g., solar simulator or specific UV lamp).

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a sample from each vessel.

-

Immediately quench any further reaction, if necessary (e.g., by adding a quenching agent or transferring to a dark, cold vial).

-

Analyze the concentration of this compound-a using a validated analytical method, such as LC-MS/MS (see Protocol 3.2).

-

-

Data Analysis:

-

Plot the concentration of this compound-a versus time for both light-exposed and dark-control samples.

-

Determine the degradation kinetics (e.g., pseudo-first-order) and calculate the degradation rate constant (k) and half-life (t½ = 0.693/k).

-

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and sensitive method for the quantification of this compound-a.[14]

-

Sample Preparation (Extraction):

-

For cellular material (e.g., cyanobacteria), lyophilize the cells.

-

Extract the toxins by sonicating or shaking the material with an extraction solvent, typically a methanol-water mixture (e.g., 80% MeOH) or acidified water.[5]

-

Centrifuge the sample to pellet solids and collect the supernatant.

-

For complex matrices, a Solid-Phase Extraction (SPE) clean-up step using a weak cation-exchange (WCX) cartridge may be required to remove interferences.[7]

-

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound-a. The protonated molecule [M+H]⁺ for this compound-a is m/z 180.[14] Key product ions would be determined by infusion of a standard.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of this compound-a.

-

Quantify the toxin in samples by comparing its peak area to the calibration curve. The use of an isotopically labeled internal standard is recommended for highest accuracy.

-

Visualizations: Workflows and Signaling Pathway

Mechanism of Action at the Nicotinic Acetylcholine Receptor

This compound-a exerts its neurotoxicity by acting as a potent agonist at the nicotinic acetylcholine receptor (nAChR), the same mechanism as anatoxin-a.[3][15][16] It binds to the receptor with high affinity, mimicking the endogenous neurotransmitter acetylcholine.[17] This binding opens the ligand-gated ion channel, leading to an influx of Na⁺ and Ca²⁺ ions and causing sustained depolarization of the postsynaptic membrane. Unlike acetylcholine, this compound-a is not degraded by acetylcholinesterase, leading to persistent receptor activation, neuromuscular blockade, and ultimately, paralysis.[18]

Caption: Signaling pathway of this compound at the nicotinic acetylcholine receptor.

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for determining the stability of this compound in an aqueous matrix under the influence of an environmental factor like light.

Caption: Experimental workflow for determining the aqueous stability of this compound.

Workflow for Extraction and Quantification

This diagram outlines the process of extracting this compound from a solid matrix (e.g., cyanobacterial biomass) and quantifying it using LC-MS/MS.

References

- 1. Analytical Methods for Anatoxin-a Determination: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Simultaneous production of this compound-a, anatoxin-a, and a new non-toxic 4-hydroxythis compound-a by the cyanobacterium Raphidiopsis mediterranea Skuja - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anatoxins and degradation products, determined using hybrid quadrupole time-of-flight and quadrupole ion-trap mass spectrometry: forensic investigations of cyanobacterial neurotoxin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitive determination of anatoxin-a, this compound-a and their degradation products by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anatoxin A | C10H15NO | CID 3034748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stability studies on the cyanobacterial nicotinic alkaloid anatoxin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anatoxin-a degradation by Advanced Oxidation Processes: vacuum-UV at 172 nm, photolysis using medium pressure UV and UV/H(2)O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anatoxin-a - Wikipedia [en.wikipedia.org]

- 16. This compound: a potent analogue of anatoxin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms of the potent and stereospecific nicotinic receptor agonist (+)-anatoxin-a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Homoanatoxin-a: A Potent Nicotinic Acetylcholine Receptor Agonist from Cyanobacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Homoanatoxin-a is a potent neurotoxin belonging to the anatoxin family of secondary metabolites produced by various species of cyanobacteria.[1][2] Structurally similar to anatoxin-a, with an additional methyl group on the side chain, this compound-a is a powerful agonist of nicotinic acetylcholine receptors (nAChRs).[1][3] Its high affinity and specificity for these receptors make it a valuable pharmacological tool for studying nAChR subtypes and a significant concern for public health due to its potential for contamination of water sources. This technical guide provides a comprehensive overview of this compound-a, including its biosynthesis, mechanism of action, toxicology, and detailed experimental protocols for its study.

Chemical Structure and Biosynthesis

This compound-a is a bicyclic secondary amine alkaloid. The biosynthesis of anatoxins, including this compound-a, is orchestrated by the ana gene cluster. This cluster contains genes encoding a modular polyketide synthase (PKS) and associated enzymes. The biosynthesis is initiated with L-proline, which is loaded onto an acyl carrier protein (AnaD) and subsequently oxidized. The growing polyketide chain undergoes a series of modifications, including cyclization, to form the characteristic bicyclic structure of the anatoxin core. The final methylation step in the pathway is responsible for the differentiation of this compound-a from anatoxin-a.

Producing Cyanobacterial Species

This compound-a is produced by a range of filamentous cyanobacteria, often found in benthic mats in freshwater environments.[2] Genera known to produce this compound-a include:

The production of this compound-a can vary significantly between different strains and is influenced by environmental factors.[2]

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

This compound-a exerts its neurotoxic effects by acting as a potent agonist at both neuronal and muscle nicotinic acetylcholine receptors (nAChRs).[1][3] It binds to these receptors with high affinity, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). However, unlike ACh, this compound-a is not degraded by acetylcholinesterase, leading to persistent receptor activation.[6] This prolonged stimulation of nAChRs results in depolarization of the postsynaptic membrane, leading to muscle contractions, and at higher concentrations, neuromuscular blockade and respiratory paralysis.[4]

Downstream Signaling Pathways

The activation of nAChRs by this compound-a triggers several downstream intracellular signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial in mediating both the acute neurotoxic effects and potential long-term cellular responses.

References

- 1. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Within-Mat Variability in Anatoxin-a and this compound-a Production among Benthic Phormidium (Cyanobacteria) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous production of this compound-a, anatoxin-a, and a new non-toxic 4-hydroxythis compound-a by the cyanobacterium Raphidiopsis mediterranea Skuja - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Homoanatoxin-a from Algal Blooms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoanatoxin-a is a potent neurotoxin produced by various species of cyanobacteria, commonly found in freshwater algal blooms. As a potent agonist of nicotinic acetylcholine receptors (nAChRs), this compound-a is of significant interest to researchers in toxicology, pharmacology, and drug development. Its high affinity and specificity for nAChRs make it a valuable tool for studying the structure and function of these receptors, which are implicated in a range of neurological disorders. This document provides detailed protocols for the isolation and purification of this compound-a from cyanobacterial biomass, methods for its quantification, and an overview of its mechanism of action.

Data Presentation

The yield of this compound-a can vary significantly depending on the species of cyanobacteria, strain, and environmental growth conditions. Below is a summary of reported yields from different cyanobacterial sources.

| Cyanobacterial Species/Strain | Toxin | Yield (% of dry cell weight) | Toxin Concentration (mg/kg of freeze-dried material) | Reference |

| Raphidiopsis mediterranea (strain LBRI 48) | This compound-a | 0.57% | Not Reported | [1] |

| Raphidiopsis mediterranea (strain LBRI 48) | Anatoxin-a | 0.04% | Not Reported | [1] |

| Raphidiopsis mediterranea (strain LBRI 48) | 4-hydroxythis compound-a | 0.06% | Not Reported | [1] |

| Phormidium strains (various) | Total Anatoxins | Not Reported | 2.21 - 211.88 | [2] |

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound-a

This protocol outlines the initial extraction of this compound-a from dried cyanobacterial cells followed by a cleanup and concentration step using solid-phase extraction.

Materials:

-

Freeze-dried cyanobacterial cells

-

Methanol (MeOH), HPLC grade

-

Deionized (DI) water

-

Trifluoroacetic acid (TFA)

-

ODS (C18) solid-phase extraction cartridges

-

Rotary evaporator

-

Centrifuge

-

Vortex mixer

Procedure:

-

Extraction:

-

Weigh out a known amount of freeze-dried cyanobacterial cells (e.g., 10 g).

-

Add a solution of methanol-water (4:1, v/v) to the dried cells at a ratio of 10 mL of solvent per gram of cells.

-

Thoroughly mix using a vortex mixer and sonicate for 15 minutes in an ice bath.

-

Centrifuge the mixture at 4,000 x g for 15 minutes to pellet the cell debris.

-